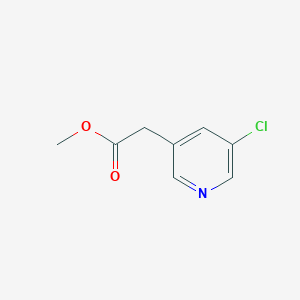
3-Pyridineacetic acid, 5-chloro-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Pyridineacetic acid, 5-chloro-, methyl ester, also known as Methyl 2-(5-chloropyridin-3-yl)acetate, is a chemical compound with a molecular formula of C8H8ClNO2. It is a derivative of pyridineacetic acid .
Molecular Structure Analysis
The molecular formula of this compound is C8H8ClNO2. This indicates that it contains eight carbon atoms, eight hydrogen atoms, one chlorine atom, one nitrogen atom, and two oxygen atoms.Physical and Chemical Properties Analysis
The boiling point of this compound is predicted to be 256.9±25.0 °C . Its density is predicted to be 1.259±0.06 g/cm3 . The pKa value is predicted to be 2.16±0.21 .Scientific Research Applications
Synthesis and Chemical Properties
Research has focused on synthesizing derivatives and exploring their chemical properties for further applications. For instance, studies on the synthesis of vitamin B6 derivatives highlight the preparation of compounds related to pyridineacetic acid, demonstrating the chemical versatility of pyridine derivatives in synthetic chemistry (Tomita, Brooks, & Metzler, 1966). Another study emphasizes the synthesis and potential cardiotonic activity of certain pyridinecarboxylic acid esters, underlining the intersection of organic synthesis and pharmacological potential (Mosti et al., 1992).
Pharmacological Applications
Some derivatives of 3-pyridineacetic acid have been investigated for their pharmacological applications. For example, esters of 3-pyridylacetic acid were studied for their inhibitory activity towards specific enzymes, showcasing the relevance of these compounds in developing treatments for hormone-dependent conditions (Rowlands et al., 1995). This research demonstrates the potential of pyridine derivatives in medicinal chemistry and drug development.
Luminescent Materials
Pyridine derivatives, including those related to 3-pyridineacetic acid, have been studied for their luminescent properties, making them candidates for applications in metal sensing and laser dyes. The study on pyridylthiazoles, for instance, indicates the significant luminescent properties and potential applications of these compounds in materials science (Grummt et al., 2007).
Antimicrobial Agents
Research into pyridine-2,6-carboxamide-derived Schiff bases starting from related chemical structures has shown significant antimicrobial activity, comparable to reference antibiotic drugs. This highlights the utility of pyridine derivatives in developing new antimicrobial agents (Al-Omar & Amr, 2010).
Properties
IUPAC Name |
methyl 2-(5-chloropyridin-3-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-12-8(11)3-6-2-7(9)5-10-4-6/h2,4-5H,3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZIOXCUHMNYORZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=CN=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

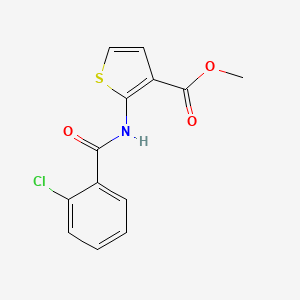
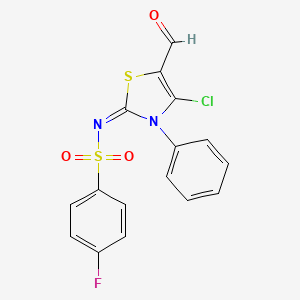

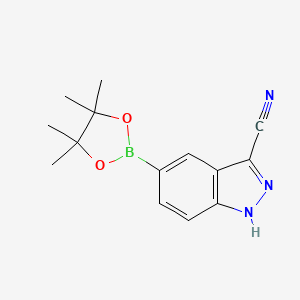
amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2593288.png)
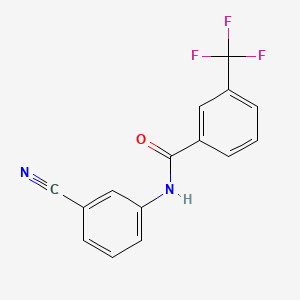
![N-(4-methoxybenzyl)-2-(4-morpholino-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2593291.png)

![2-{[1-benzyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]sulfanyl}acetic acid](/img/structure/B2593293.png)
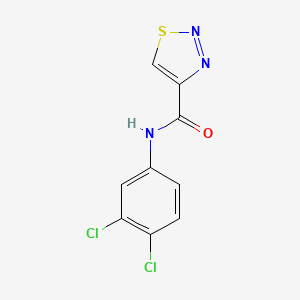
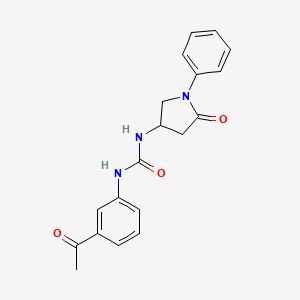
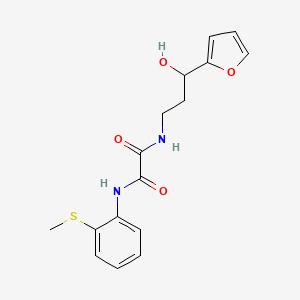
![(S)-3-(tert-Butyl)-4-(2,3,5,6-tetrahydrobenzo[1,2-b:5,4-b']difuran-8-yl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B2593303.png)
